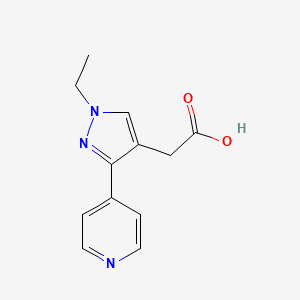

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

描述

属性

IUPAC Name |

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-15-8-10(7-11(16)17)12(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBRVQJAIJXEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

Introduction: Charting the Course for a Novel Drug Candidate

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. The compound 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid, a novel structure with significant therapeutic potential, stands at a critical juncture. As a new chemical entity (NCE), a comprehensive understanding of its fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which its entire development program is built. These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation, stability, and ultimate therapeutic efficacy.[1][2]

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It serves as a comprehensive roadmap for the systematic physicochemical characterization of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid. In the absence of pre-existing public data for this specific molecule, this document provides not a repository of known values, but a series of robust, validated experimental protocols and the scientific rationale behind them. By following these methodologies, research teams can generate the high-quality, reproducible data necessary to make informed decisions and advance this promising candidate toward clinical reality.

Our approach is grounded in the principles of modern pharmaceutical science, emphasizing the "why" behind the "how." We will explore the causal relationships between experimental design and data quality, ensuring that each protocol is a self-validating system. This guide is structured to empower the scientific team with the expertise to not only execute these critical experiments but also to interpret the results in the context of a holistic drug development strategy.

Molecular Structure and Initial Theoretical Assessment

Before embarking on experimental characterization, an in-silico analysis of the target molecule provides a foundational understanding of its likely properties.

Molecular Structure:

-

IUPAC Name: 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

-

Molecular Formula: C₁₂H₁₃N₃O₂

-

Molecular Weight: 231.25 g/mol

-

Key Structural Features:

-

Carboxylic Acid Group: An acidic functional group, which will be ionized at physiological pH. This suggests pH-dependent solubility and the potential for salt formation.

-

Pyridine Ring: A basic nitrogen-containing aromatic ring, which can also be protonated at lower pH values. The presence of both acidic and basic centers makes the molecule zwitterionic within a certain pH range.

-

Pyranzole Ring: A five-membered aromatic heterocycle.

-

Ethyl Group: An alkyl substituent that contributes to the molecule's lipophilicity.

-

This combination of a carboxylic acid and a pyridine ring predicts a complex ionization profile, which will significantly influence solubility and lipophilicity across different pH environments.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[2] For 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid, it is essential to determine both its kinetic and thermodynamic solubility to guide formulation and predict its behavior in vivo.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][3][4] This high-throughput screening method is invaluable during early discovery to quickly rank compounds.[5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: In a 96-well or 384-well microplate, add the DMSO stock solution to a series of wells to achieve a range of final concentrations (e.g., 1 to 200 µM) upon addition of aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[6]

-

Measurement: Use a microplate nephelometer to measure the light scattering in each well. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Causality and Trustworthiness: Nephelometry provides a rapid and direct measure of precipitation.[5] By running a concentration gradient, we can precisely pinpoint the kinetic solubility limit under these specific conditions. The inclusion of positive and negative controls (e.g., a known insoluble and a known soluble compound) validates the assay's performance.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[7] This is a more time- and resource-intensive measurement, typically performed on lead candidates to obtain a definitive value for formulation development.[1] The shake-flask method is the gold standard for this determination.[7][8]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid to a series of vials containing relevant aqueous media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 7.4 PBS to simulate gastrointestinal conditions).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Centrifugation prior to filtration is recommended.[7]

-

Quantification: Prepare a calibration curve using known concentrations of the compound. Analyze the concentration of the compound in the filtered supernatant using a validated stability-indicating HPLC-UV or LC-MS/MS method.[3]

-

Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility in that specific medium.

Causality and Trustworthiness: Using an excess of solid material and allowing sufficient time for equilibration ensures that a true saturated solution is formed.[8] The final solid should be analyzed (e.g., by XRPD) to check for any polymorphic transformations during the experiment.[9] Quantification with a validated HPLC method provides accuracy and precision.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa values of a molecule dictate its charge state at different pH values, which in turn profoundly affects its solubility, permeability, and target binding. Given its acidic carboxylic acid and basic pyridine functionalities, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid is expected to have at least two pKa values.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added incrementally.[10][11]

Experimental Protocol: Potentiometric pKa Determination

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if needed to ensure solubility throughout the titration). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

-

Titration Setup: Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, and 10).[11] Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa, and separately with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa. Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely located by analyzing the first and second derivatives of the titration curve.[12]

Causality and Trustworthiness: This method directly measures the buffering capacity of the molecule as its functional groups ionize. The inflection points on the titration curve are direct physical manifestations of these ionization events, making it a highly reliable and fundamental technique.[10]

UV-Vis Spectrophotometry

This method is applicable if the compound's UV-Vis absorbance spectrum changes as a function of its ionization state.[13] It is a high-throughput alternative to potentiometry and requires very little sample.[13]

Experimental Protocol: Spectrophotometric pKa Determination

-

Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of a concentrated DMSO stock solution of the compound to each well containing the different pH buffers.[13]

-

Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[14][15]

Diagram: pKa Determination Logic

Caption: Logic flow for determining pKa via two common methods.

Lipophilicity (logP and logD): Gauging Membrane Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall ADME properties.

-

logP (Partition Coefficient): Refers to the partitioning of the neutral species of the molecule.

-

logD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, logD is the more physiologically relevant parameter.[16][17]

Shake-Flask Method for logD₇.₄

This is the benchmark method for determining lipophilicity and directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[18]

Experimental Protocol: Shake-Flask logD Determination

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS and vice versa by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Add a known amount of the compound to a vial containing a defined ratio of the pre-saturated n-octanol and pH 7.4 PBS (e.g., 1:1 v/v).

-

Equilibration: Cap the vial and shake for a sufficient time (e.g., 1-2 hours) to reach partition equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[16]

RP-HPLC Method for logP Estimation

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating logP.[18][19][20] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.

Experimental Protocol: RP-HPLC logP Estimation

-

Standard Selection: Choose a set of reference compounds with known logP values that bracket the expected logP of the test compound.

-

Chromatography: Inject the reference compounds and the test compound onto a C18 RP-HPLC column under isocratic conditions (e.g., a mixture of acetonitrile and water).

-

Data Collection: Record the retention time (t_R_) for each compound and determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R_ - t₀) / t₀

-

Plot log(k) versus the known logP values for the reference compounds.

-

Perform a linear regression to obtain a calibration curve.

-

-

logP Determination: Calculate log(k) for the test compound and use the regression equation to determine its logP.[20]

Causality and Trustworthiness: The RP-HPLC method is based on the principle that more lipophilic compounds will interact more strongly with the non-polar stationary phase, resulting in longer retention times. The accuracy of the method is highly dependent on the quality of the calibration curve and the structural similarity between the reference compounds and the test article.

Thermal Properties and Solid-State Characterization

The thermal stability and solid-state form (e.g., crystalline vs. amorphous, presence of polymorphs) of an active pharmaceutical ingredient (API) are critical for manufacturing, formulation, and storage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21] It is used to determine the melting point, purity, and identify polymorphic transitions.[21][22][23]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the solid compound into an aluminum DSC pan and hermetically seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[23]

-

Data Analysis: The resulting thermogram will show endothermic or exothermic events. A sharp endotherm typically corresponds to the melting point of a crystalline solid. The onset temperature of this peak is reported as the melting point. Broader peaks or multiple peaks may indicate impurities or the presence of different polymorphs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal decomposition temperature and to quantify the presence of residual solvents or water (hydrates).

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan.

-

Analysis: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. A sharp drop in weight indicates decomposition. A gradual weight loss at lower temperatures may indicate the loss of solvent or water.

Chemical Stability Assessment

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is essential for ensuring its safety and efficacy throughout its shelf life.[24] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[25][26][27]

Protocol: Forced Degradation Studies

Expose solutions of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid to a variety of stress conditions as prescribed by ICH guideline Q1A(R2).[25][28] The goal is to achieve 5-20% degradation.[29]

-

Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

For each condition, analyze the stressed samples by a stability-indicating RP-HPLC method, typically with UV and mass spectrometric detection, to separate and identify any degradation products formed.

Summary of Physicochemical Data

The following table should be populated with experimental data as it is generated through the protocols described above.

| Parameter | Method | Conditions | Result |

| Kinetic Solubility | Nephelometry | pH 7.4 PBS, 25°C | (µg/mL or µM) |

| Thermodynamic Solubility | Shake-Flask HPLC-UV | pH 1.2, 4.5, 7.4 at 37°C | (µg/mL or µM) |

| Acidic pKa | Potentiometric Titration | 25°C, I=0.15 M | (pKa value) |

| Basic pKa | Potentiometric Titration | 25°C, I=0.15 M | (pKa value) |

| Lipophilicity (logD) | Shake-Flask | pH 7.4, 25°C | (logD value) |

| Lipophilicity (logP) | RP-HPLC | C18, Acetonitrile/Water | (logP value) |

| Melting Point | DSC | 10°C/min | (°C) |

| Decomposition Temp. | TGA | 10°C/min | (°C) |

| Chemical Stability | Forced Degradation | Acid, Base, Peroxide, Heat, Light | (Summary of degradation) |

Conclusion

The comprehensive physicochemical characterization of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid, as outlined in this guide, is a critical and indispensable phase of its preclinical development. The data generated from these robust protocols will provide a clear, actionable understanding of the molecule's strengths and liabilities. This knowledge will empower the drug development team to design effective formulations, predict in vivo performance, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious therapeutic agent. The path from discovery to clinical success is built on a foundation of high-quality data, and the rigorous application of these methodologies will ensure that this foundation is solid.

References

-

Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, MDPI. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Gfeller, D., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Yilmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

-

Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]

-

Jordi Labs. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Columbia University. UV-Vis Spectrometry, pKa of a dye. [Link]

-

ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Impact Solutions. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Garg, A., et al. (2016). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

European Journal of Chemistry. (2014). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

-

Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

ScienceDirect. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Truman State University. Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

BioPharm International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ACS Publications. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. [Link]

-

IJSDR. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

-

ResearchGate. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

-

gmp-compliance.org. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. [Link]

-

University of Barcelona. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. [Link]

-

MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

Pharmaceutical Technology. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

IVT Network. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. protocols.io [protocols.io]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. raytor.com [raytor.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. scispace.com [scispace.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hi-tec.tripod.com [hi-tec.tripod.com]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. quercus.be [quercus.be]

- 22. torontech.com [torontech.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. database.ich.org [database.ich.org]

- 25. resolvemass.ca [resolvemass.ca]

- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biopharminternational.com [biopharminternational.com]

- 28. onyxipca.com [onyxipca.com]

- 29. pharmtech.com [pharmtech.com]

Technical Guide: Elucidating the In Vitro Mechanism of Action of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid. Based on structural analysis and the known pharmacology of related pyrazole-acetic acid derivatives, the primary hypothesized mechanism is the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] This document outlines the scientific rationale behind this hypothesis and provides a suite of detailed, self-validating experimental protocols to rigorously test it.

The Scientific Imperative: Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in the pathophysiology of inflammation, pain, fever, and cancer.[3][4] Its biosynthesis is a tightly regulated enzymatic cascade. The final and rate-limiting step in inducible PGE2 production is catalyzed by microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5] Unlike the ubiquitously expressed cyclooxygenase-1 (COX-1) and the inducible COX-2, mPGES-1 is robustly upregulated at sites of inflammation, making it a highly attractive therapeutic target.[2][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes.[6][7] This non-selective approach blocks the production of multiple prostanoids, including those with gastroprotective and cardiovascular homeostatic functions, leading to well-documented side effects.[4][8] A selective mPGES-1 inhibitor, such as the compound under investigation is hypothesized to be, would offer a more targeted anti-inflammatory and analgesic effect by specifically decreasing PGE2 production without disrupting other essential prostanoid pathways.[4][8]

The Prostaglandin E2 Biosynthesis Pathway

The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2.[4] mPGES-1 then specifically isomerizes PGH2 to PGE2.[5] In the absence of mPGES-1 activity, PGH2 can be shunted towards the synthesis of other prostanoids like prostacyclin (PGI2), thromboxane (TXA2), or prostaglandin D2 (PGD2), a phenomenon critical to assess during inhibitor characterization.[8]

Caption: The Prostaglandin E2 (PGE2) Biosynthesis Pathway.

A Validated Workflow for Mechanistic Elucidation

To confirm that 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid acts as a selective mPGES-1 inhibitor, a multi-step, integrated approach is required. This workflow is designed to first confirm direct enzyme inhibition, then verify activity in a relevant cellular environment, and finally, establish selectivity over related targets.

Caption: In Vitro Experimental Workflow for Mechanism Validation.

Detailed Experimental Protocols

Primary Target Engagement: Cell-Free mPGES-1 Activity Assay

Causality: This assay is foundational. It directly measures the interaction between the test compound and the isolated mPGES-1 enzyme, devoid of cellular complexities like membrane transport or metabolism. A positive result here is the first critical piece of evidence for direct inhibition.

Methodology:

-

Enzyme Preparation: Utilize human recombinant mPGES-1 expressed and purified from E. coli or other suitable systems. The enzyme is typically activated with a reducing agent like glutathione (GSH).

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add 10 µL of the diluted compound or vehicle (DMSO) control.

-

Add 80 µL of the activated mPGES-1 enzyme solution.

-

Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the substrate, PGH2 (typically at a final concentration of 20 µM).[9]

-

Incubate for 60 seconds at 4°C. The short incubation time is critical due to the instability of PGH2.

-

-

Reaction Quenching & Detection:

-

Stop the reaction by adding a quench solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a validated competitive ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

Positive Control: Include a known mPGES-1 inhibitor (e.g., AF-3485) to validate assay performance.

-

Negative Control: A vehicle-only (DMSO) control establishes the 100% activity baseline.

-

No-Enzyme Control: A control without mPGES-1 ensures that the measured PGE2 is a result of enzymatic activity.

Cellular Activity: PGE2 Production in Stimulated Human Cells

Causality: This assay bridges the gap between biochemical inhibition and a functional cellular outcome. It confirms that the compound can penetrate the cell membrane and inhibit mPGES-1 in its native environment, where the enzyme is functionally coupled with upstream COX-2.

Methodology:

-

Cell Culture: Plate human A549 lung carcinoma cells or human whole blood at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of the test compound or vehicle for 1-2 hours.

-

Induction of mPGES-1 Expression: Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β, 1 ng/mL), for 16-24 hours to induce the expression of both COX-2 and mPGES-1.[3]

-

PGE2 Measurement: Collect the cell culture supernatant. Centrifuge to remove cellular debris. Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Data Analysis: Determine the cellular IC50 value by plotting the percentage of PGE2 inhibition against the log-concentration of the compound.

-

(Optional) Cytotoxicity Assay: Concurrently perform a cytotoxicity assay (e.g., MTT or LDH release) to ensure that the observed reduction in PGE2 is due to enzyme inhibition and not cell death.

Self-Validation System:

-

Positive Control: A known mPGES-1 inhibitor and a non-selective COX inhibitor like indomethacin should be run in parallel.[9]

-

Unstimulated Control: Cells treated with vehicle but not IL-1β to establish baseline PGE2 levels.

-

Stimulated Control: Cells treated with IL-1β and vehicle to establish the maximum (100%) PGE2 production window.

Selectivity Profiling: Differentiating from COX Inhibition

Causality: The primary therapeutic advantage of an mPGES-1 inhibitor lies in its selectivity over COX enzymes.[10] These assays are non-negotiable to prove that the compound's mechanism is not simply off-target COX inhibition.

Methodology:

-

COX-1/COX-2 Inhibition Assays:

-

Use commercially available COX-1 (ovine) and COX-2 (human recombinant) inhibitor screening assay kits. These are typically fluorescence- or colorimetry-based assays that measure the peroxidase activity of the COX enzymes.

-

Determine the IC50 values for the test compound against both COX-1 and COX-2 according to the kit manufacturer's instructions.

-

-

Prostanoid Shunting Analysis by LC-MS/MS:

-

Use the supernatants from the cellular assay (Section 3.2).

-

Employ a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify a panel of prostanoids, including PGE2, PGD2, PGF2α, PGI2 (measured as its stable metabolite 6-keto-PGF1α), and TXA2 (measured as its stable metabolite TXB2).

-

Expected Outcome: A selective mPGES-1 inhibitor will decrease PGE2 levels while potentially increasing the levels of other prostanoids as PGH2 is shunted to alternative pathways.[8] A COX inhibitor would suppress all prostanoids.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison and interpretation.

Table 1: In Vitro Potency and Selectivity Profile

| Compound | mPGES-1 IC50 (nM) [Cell-Free] | Cellular PGE2 IC50 (nM) [A549 + IL-1β] | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-2/mPGES-1) |

| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Control (AF-3485) | ~ 5 | ~ 50 | > 10,000 | > 10,000 | > 2,000 |

| Control (Indomethacin) | > 10,000 | ~ 20 | ~ 15 | ~ 200 | N/A |

Interpretation:

-

A potent, low nanomolar IC50 in the cell-free assay confirms direct target engagement.

-

A corresponding low nanomolar IC50 in the cellular assay demonstrates cell permeability and functional inhibition.

-

High IC50 values (>10,000 nM) for COX-1 and COX-2 are crucial for demonstrating selectivity.

-

A high selectivity index (ideally >1,000-fold) confirms the compound's specificity for mPGES-1 over the COX enzymes.

Conclusion

The described experimental cascade provides a robust and logical framework to definitively test the hypothesis that 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid is a selective mPGES-1 inhibitor. By systematically evaluating direct enzyme inhibition, cellular activity, and target selectivity, researchers can generate a comprehensive data package to validate its mechanism of action. Positive findings from this in vitro characterization would provide a strong rationale for advancing the compound into further preclinical development for inflammatory diseases and other PGE2-driven pathologies.

References

- Uno, T., et al. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor.

- Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI.

- Holla, H., et al. (2011). 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling. PubMed.

- Alvarez-Builla, J., & El-Faham, A. (2022).

- Meuillet, E. J. (n.d.).

- Gudbrandsen, M., et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry.

- Patsnap. (2024). What are PGES inhibitors and how do they work?

- Hamza, A., & Zhan, C. G. (n.d.).

- Kohn, A. D., et al. (2009). Inhibition of Prostaglandin E2 (PGE2) Signaling by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or EP4 Receptor Antagonism Expands Hematopoietic Stem and Progenitor Cells (HSPC) and Enhances Their Mobilization to Peripheral Blood in Mice and Baboons.

- Murakami, M. (2026). (PDF) Prostaglandin E Synthase, a Terminal Enzyme for Prostaglandin E² Biosynthesis.

- Gütschow, M., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Sharma, P., et al. (n.d.). (Pyrazol-4-yl)aceticyl)

- Li, Y., et al. (2023).

- Leng, J., et al. (2021).

- Back, M., & Gissy, S. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis.

- Santa Cruz Biotechnology. (n.d.). PGE Synthase Inhibitors. SCBT.

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations [mdpi.com]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PGES inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. scbt.com [scbt.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Screening of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

Abstract

This guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel compound, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid. The described multi-tiered approach, encompassing in silico analysis, in vitro cytotoxicity and specific organ toxicity assays, and a preliminary in vivo rodent study, is designed to efficiently identify potential toxicological liabilities early in the drug development process. By integrating computational predictions with empirical data, this strategy aims to provide a robust initial safety assessment, thereby informing go/no-go decisions and guiding future non-clinical development. Detailed, step-by-step protocols for key experiments are provided, alongside insights into the scientific rationale behind the experimental design.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity. The compound 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid, a molecule featuring both pyrazole and pyridine moieties, presents a unique toxicological profile that warrants careful investigation. Pyrazole derivatives have a broad spectrum of pharmacological activities, including potential anticancer and anti-inflammatory effects.[1][2] However, some have also been associated with acute mammalian toxicity, potentially through the inhibition of the mitochondrial respiration system.[3] Similarly, pyridine and its derivatives can exhibit toxicity, with some causing skin, eye, and respiratory irritation.[4][5]

Given the structural alerts present in 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid, a proactive and tiered approach to toxicity screening is not just recommended but essential. Early identification of potential safety concerns can save considerable time and resources by enabling researchers to prioritize candidates with a more favorable safety profile.[6][7] This guide outlines a logical and efficient workflow for the preliminary toxicological evaluation of this NCE.

Tier 1: In Silico Toxicological Prediction

The initial step in our screening cascade is the use of computational models to predict potential toxicities. In silico toxicology has emerged as a powerful tool for the rapid assessment of toxicological risks without the need for extensive laboratory experiments.[8][9] These methods leverage large datasets of known chemical structures and their associated toxicological data to build predictive models based on quantitative structure-activity relationships (QSAR).[8]

Rationale and Approach

By analyzing the chemical structure of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid, we can predict a range of potential toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[8] This allows for the early identification of potential hazards that can then be prioritized for further in vitro and in vivo testing.

Recommended Tools and Endpoints

A variety of free and commercial in silico toxicology prediction tools are available. For this preliminary screen, we recommend utilizing a platform that provides predictions for a broad range of toxicological endpoints.

Table 1: Key In Silico Toxicological Endpoints to Assess

| Toxicological Endpoint | Rationale for Inclusion | Example Prediction Tool |

| Genotoxicity (Ames Mutagenicity) | To assess the potential for the compound to induce DNA mutations. | ToxiM[10] |

| Carcinogenicity | To predict the potential for the compound to cause cancer. | AdmetSAR |

| Hepatotoxicity (DILI) | To evaluate the risk of drug-induced liver injury. | PozeSCAF[8] |

| Cardiotoxicity (hERG Inhibition) | To assess the potential for the compound to block the hERG potassium channel, which can lead to cardiac arrhythmias. | In-house QSAR models |

| Acute Oral Toxicity | To estimate the median lethal dose (LD50) and guide starting doses for in vivo studies. | ToxiM[10] |

Tier 2: In Vitro Toxicity Assessment

Following the in silico predictions, the next tier involves a series of in vitro assays to provide empirical data on the compound's potential toxicity. In vitro models are essential for initial toxicity screens due to their high-throughput capability and cost-effectiveness.[11]

General Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[12]

-

Cell Plating: Seed a suitable human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Specific Organ Toxicity: Hepatotoxicity and Cardiotoxicity

Given the potential for liver and cardiac toxicity identified in the in silico analysis, targeted in vitro assays are crucial.

Drug-induced liver injury (DILI) is a major cause of drug attrition.[15] In vitro models using primary human hepatocytes or liver-derived cell lines are pivotal for initial hepatotoxicity screening.[11][16]

Caption: Workflow for in vitro hepatotoxicity assessment.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[17][18]

-

Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid to the cells.

-

Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol recommended by regulatory bodies like the FDA.[19]

-

Data Analysis: Determine the IC50 value for hERG channel inhibition.

Tier 3: Preliminary In Vivo Toxicity Screening in Rodents

While in vitro assays provide valuable initial data, in vivo studies remain essential for understanding the systemic effects of a compound.[20][21] A preliminary acute oral toxicity study in rodents is the next logical step.

Rationale and Study Design

The primary objective of this study is to determine the acute oral toxicity of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid and to identify potential target organs of toxicity. The Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is a suitable method that minimizes the number of animals required.[22][23]

Experimental Protocol: Acute Oral Toxicity (OECD 425)

-

Animal Model: Use female Sprague-Dawley rats (8-12 weeks old).

-

Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and allow for at least 5 days of acclimatization.

-

Dosing: Administer the compound by oral gavage. The starting dose should be based on the in silico predictions and in vitro cytotoxicity data. The subsequent dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[22]

-

Observations: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.[23]

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[23]

Data Presentation

Table 2: Example Data Summary from Preliminary In Vivo Study

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed | Gross Necropsy Findings |

| 2000 | 1 | 1/1 | Lethargy, piloerection within 4 hours | Pale liver |

| 300 | 3 | 0/3 | No significant signs | No significant findings |

| 2000 (Limit Test) | 5 | 1/5 | Transient lethargy in 2 animals | No significant findings |

Synthesis and Path Forward

The data generated from this three-tiered approach will provide a comprehensive preliminary toxicity profile of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid.

Caption: Integrated workflow for preliminary toxicity screening.

A "go" decision would be supported by a lack of significant findings in the in silico predictions, low in vitro cytotoxicity, and a high LD50 in the in vivo study. Conversely, positive findings in any of the tiers would trigger a "no-go" decision or necessitate further, more detailed toxicological investigations to understand the mechanisms of toxicity and to determine if there is a safe therapeutic window.

References

-

2-(1-ethyl-1H-pyrazol-4-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]

-

(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

-

In vitro models for liver toxicity testing. PMC. [Link]

-

hERG Safety Assay. Evotec. [Link]

-

Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. ACS Publications. [Link]

-

Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. PubMed. [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment Preface. National Industrial Chemicals Notification and Assessment Scheme. [Link]

-

ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

-

In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

-

1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

-

Chapter 2 - Rodents model for toxicity testing and biomarkers. ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

OECD Test Guideline 425. National Toxicology Program. [Link]

-

3-(Pyridin-4-yl)propanoic acid--acetic acid (1/1). EPA. [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

-

Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate. [Link]

-

ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Safety Data Sheet: 4-(2-Pyridylazo)resorcinol. Chemos. [Link]

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. [Link]

-

(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid | C9H11NO2S | CID 1906283. PubChem. [Link]

-

Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

-

Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

-

hERG Serum Shift Assay. Charles River Laboratories. [Link]

-

In Silico Toxicity Prediction. AI powered Drug Discovery CRO. [Link]

-

Acetic acid. AERU. [Link]

-

OECD Test Guideline 423. National Toxicology Program. [Link]

-

Animal Models in Toxicologic Research: Rodents. Clinical Tree. [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers. [Link]

-

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]

-

Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. [Link]

-

Acute Toxicity. Joint Research Centre - European Commission. [Link]

-

Predictive Model of Rat Reproductive Toxicity from ToxCast High Throughput Screening1. Oxford Academic. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. [Link]

-

Hepatotoxicity Assays: Advancing Research. Da-Ta Biotech. [Link]

Sources

- 1. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. Ignota Labs [ignotalabs.ai]

- 7. blog.biobide.com [blog.biobide.com]

- 8. pozescaf.com [pozescaf.com]

- 9. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 10. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 11. Hepatotoxicity Assays: Advancing Research | Da-ta Biotech [databiotech.co.il]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. emulatebio.com [emulatebio.com]

- 16. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. fda.gov [fda.gov]

- 20. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. clinicalpub.com [clinicalpub.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. oecd.org [oecd.org]

biological targets of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid derivatives

An In-Depth Technical Guide to the Biological Targets of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][5][6] This guide focuses on the biological targets of a specific subclass of pyrazole derivatives: 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid and its analogs. While direct studies on this exact molecule are limited in publicly available literature, extensive research on closely related structures provides a strong foundation for identifying and validating its putative biological targets. This document will synthesize the current understanding of these targets, delve into their mechanisms of action, and provide detailed experimental protocols for their investigation.

Putative Biological Targets and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, several key biological targets have been identified for pyrazole-containing molecules. The presence of the pyrazole core, the acetic acid side chain, and the pyridinyl substituent in the molecule of interest suggests potential interactions with the following protein families.

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2)

The most compelling putative target for 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid derivatives is the CRTh2 receptor. Research has identified 2-(1H-pyrazol-4-yl)acetic acids as potent CRTh2 antagonists.[7] CRTh2 is a G-protein coupled receptor involved in the inflammatory cascade, particularly in allergic diseases like asthma. Its activation by prostaglandin D2 (PGD2) mediates the migration and activation of Th2 lymphocytes, eosinophils, and basophils, key players in the inflammatory response.

Mechanism of Action: 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid derivatives likely act as competitive antagonists at the CRTh2 receptor. The acetic acid moiety is crucial for binding, likely mimicking the carboxylic acid of the natural ligand, PGD2, and forming a key interaction with a conserved arginine residue in the receptor's binding pocket. The pyrazole core serves as a rigid scaffold, while the ethyl and pyridinyl substituents would occupy adjacent hydrophobic pockets, influencing the compound's affinity and selectivity. By blocking PGD2 binding, these compounds can inhibit the downstream signaling events that lead to the recruitment and activation of inflammatory cells.

Heat Shock Protein 90 (HSP90)

The molecular chaperone HSP90 is another promising target, particularly for pyrazole derivatives that have a fused pyridine ring system (pyrazolo[3,4-b]pyridines).[8][9] HSP90 is essential for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell growth and survival.[8]

Mechanism of Action: Pyrazole derivatives can act as ATP-competitive inhibitors of HSP90's N-terminal ATP-binding site.[8] Inhibition of ATP binding leads to the destabilization and subsequent degradation of HSP90 client proteins, ultimately resulting in the suppression of tumor cell proliferation and survival. The pyridin-4-yl group in the compound of interest could potentially form hydrogen bonds within the ATP-binding pocket, a common feature of HSP90 inhibitors.

Enzymes of the Inflammatory Cascade (COX-2, iNOS)

The well-documented anti-inflammatory properties of many pyrazole derivatives suggest that enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are potential targets.[10][11]

Mechanism of Action: For COX-2, pyrazole derivatives can act as selective inhibitors, often by fitting into the larger active site of COX-2 compared to the more constitutively expressed COX-1. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Similarly, these compounds may inhibit the expression or activity of iNOS, reducing the production of nitric oxide, a pro-inflammatory molecule.

Meprin Metalloproteases

Pyrazole-based compounds have been identified as inhibitors of meprins α and β, which are zinc-dependent metalloproteases involved in various physiological and pathological processes, including inflammation and cancer.[12]

Mechanism of Action: The pyrazole core can act as a scaffold to position substituents that chelate the active site zinc ion or interact with specific subsites (S1 and S1') of the enzyme, leading to inhibition of its proteolytic activity. The acetic acid moiety could also contribute to binding by forming interactions with positively charged residues in the active site.

EGFR/PI3K/AKT/mTOR Signaling Pathway

Derivatives of pyrazole have been shown to target components of the EGFR/PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[13]

Mechanism of Action: These compounds can act as inhibitors of key kinases within this pathway, such as EGFR, PI3K, or mTOR. By blocking the activity of these kinases, they can disrupt downstream signaling, leading to decreased cell proliferation, survival, and angiogenesis.

Experimental Validation of Biological Targets

A multi-faceted approach is necessary to definitively identify and characterize the . The following section outlines key experimental protocols.

Workflow for Target Identification and Validation

Caption: Workflow for identifying and validating biological targets.

Detailed Experimental Protocols

1. CRTh2 Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the CRTh2 receptor.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human CRTh2 receptor.

-

Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled CRTh2 antagonist (e.g., [3H]-CAY10471) in the presence of increasing concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

2. HSP90 ATPase Activity Assay

Objective: To measure the inhibitory effect of the test compound on the ATPase activity of HSP90.

Methodology:

-

Reagents: Use purified recombinant human HSP90α.

-

Reaction Setup: In a 96-well plate, add HSP90α, ATP, and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Measure the amount of ADP produced using a commercially available ADP-Glo™ Kinase Assay kit, which measures luminescence.

-

Data Analysis: Plot the luminescence signal against the concentration of the test compound to determine the IC50 value.

3. COX-2 Inhibition Assay

Objective: To assess the selective inhibition of COX-2 by the test compound.

Methodology:

-

Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay: Perform a colorimetric COX inhibitor screening assay. The assay measures the peroxidase activity of COX enzymes.

-

Reaction: Incubate the enzyme with the test compound before adding arachidonic acid to initiate the reaction.

-

Detection: Measure the absorbance of the product at a specific wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Structure-Activity Relationship (SAR) Summary

The biological activity of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid derivatives is expected to be influenced by modifications at several key positions.

| Position | Modification | Expected Impact on Activity | Rationale |

| Acetic Acid Moiety | Esterification or amidation | Decreased activity | The free carboxylic acid is likely crucial for interaction with key residues in the binding pocket of targets like CRTh2.[7] |

| N1-ethyl Group | Variation in alkyl chain length | Modulation of affinity and selectivity | The ethyl group likely occupies a hydrophobic pocket; altering its size could optimize van der Waals interactions. |

| C3-pyridin-4-yl Group | Substitution on the pyridine ring | Fine-tuning of potency and pharmacokinetic properties | Substituents can alter electronic properties and provide additional interaction points. |

| Pyrazole Core | Isomeric variations or substitution | Significant changes in activity | The core scaffold is critical for the overall geometry and presentation of the key interacting groups. |

Signaling Pathway Visualization

Caption: Putative inhibitory mechanisms on CRTh2 and HSP90 pathways.

Conclusion

Derivatives of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid represent a promising class of compounds with the potential to modulate key biological pathways involved in inflammation and cancer. Based on the analysis of structurally related molecules, the CRTh2 receptor and HSP90 stand out as high-priority targets for further investigation. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers to systematically explore the mechanism of action of these compounds and to guide future drug development efforts. A thorough understanding of the biological targets and their downstream effects is paramount for the successful translation of these promising molecules into novel therapeutics.

References

- Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective - ACS Publications. (2018).

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. SciSpace.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. PMC.

- (Pyrazol-4-yl)aceticyl)

- Current status of pyrazole and its biological activities - PMC. PMC.

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet - Journal of Applied Pharmaceutical Science. (2011). Journal of Applied Pharmaceutical Science.

- Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells - ResearchGate. (2021).

- 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed. (2013). PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (2025). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijiset.com [ijiset.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]

- 7. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Pyrazole-Class Compounds

An in-depth technical guide on the receptor binding affinity of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid.

Preamble: The compound 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid represents a novel chemical entity. As of the latest literature review, no public data exists regarding its synthesis, receptor binding profile, or biological activity. This guide, therefore, serves as a comprehensive operational framework for researchers and drug development professionals to elucidate the receptor binding affinity of this, or structurally similar, novel pyrazole-class compounds.

To provide a tangible and scientifically-grounded example, we will use Compound X , a hypothetical analog that targets the GABA-A receptor , a common target for pyrazole-containing molecules. This allows us to demonstrate the required experimental workflows, data analysis, and scientific reasoning with concrete details and established protocols.

Part 1: Foundational Strategy - Target Identification and Assay Selection

The rational approach to characterizing a novel compound begins with target identification. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. Initial screening should therefore be directed towards receptors where analogous structures have shown activity.

For our model, Compound X , a structural analog, has been identified through preliminary screens as a potential modulator of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Its complex pharmacology, with multiple allosteric binding sites, makes it a key target for therapeutic agents.

The Causality Behind Assay Choice: Radioligand Binding

To determine the binding affinity of Compound X for the GABA-A receptor, a competitive radioligand binding assay is the gold-standard methodology. This technique is selected for its high sensitivity, specificity, and ability to provide quantitative data on the interaction between a compound and its receptor.

The principle is based on the competition between a labeled ligand (the radioligand) and an unlabeled test compound (Compound X) for a finite number of receptor binding sites. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the inhibitory constant (Ki), a measure of the compound's binding affinity.

Part 2: Experimental Workflow - A Self-Validating Protocol

The following protocol is designed as a self-validating system, with built-in controls to ensure the reliability and reproducibility of the results.

Materials and Reagents

-

Biological Source: Rat cortical tissue or a stable cell line expressing the human α1β2γ2 GABA-A receptor subtype.

-

Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand).

-

Test Compound: Compound X (solubilized in DMSO).

-

Non-specific Binding Control: Clonazepam (unlabeled, at a high concentration, e.g., 10 µM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Step-by-Step Experimental Protocol

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of Compound X in assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of Clonazepam (for non-specific binding) or 50 µL of Compound X dilution.

-

50 µL of [³H]-Flunitrazepam (at a final concentration equal to its Kd).

-

100 µL of the prepared membrane suspension.

-

-

Incubate the plate at 4°C for 60 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

-

Dry the filtermat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Workflow Diagram

Caption: Simplified signaling cascade of the GABA-A receptor.

Part 5: Conclusion and Future Directions

This guide outlines a robust, validated methodology for determining the receptor binding affinity of a novel pyrazole compound, using a hypothetical analog, Compound X, as a working example. The determination of a Ki value of 25 nM for Compound X at the GABA-A receptor indicates a high-affinity interaction.

This foundational data is the critical first step in a comprehensive drug discovery program. Subsequent studies should include:

-

Functional Assays: Electrophysiological studies (e.g., patch-clamp) to determine if Compound X is an agonist, antagonist, or allosteric modulator.

-

Selectivity Profiling: Screening against a panel of other receptors to assess off-target effects.

-

In Vivo Studies: Pharmacokinetic and pharmacodynamic studies to evaluate the compound's efficacy and safety in a living system.

By following this structured, evidence-based approach, researchers can confidently and accurately characterize the pharmacological profile of novel chemical entities, paving the way for the development of next-generation therapeutics.

References

-

Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

-

Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

-

Title: GABA-A Receptor Structure and Function Source: Journal of Biological Chemistry URL: [Link]

-

Title: The Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Pharmacokinetic Profiling of 2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic Acid: A Comprehensive ADME/PK Guide

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid (hereafter referred to as EPPA-4 ) represents a highly functionalized chemical space frequently encountered in modern targeted therapeutics. The 3-(pyridin-4-yl)-1H-pyrazole core is a recognized privileged scaffold in the development of potent kinase inhibitors (e.g., targeting LRRK2, ROS1, and Aurora kinases) due to its exceptional hinge-binding capabilities in the ATP pocket[1][2][3].

However, the addition of the acetic acid moiety at the C4 position of the pyrazole ring fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While the acidic tail can improve aqueous solubility and serve as an electrostatic anchor for specific target binding, it introduces pharmacokinetic liabilities, including pH-dependent membrane permeability, potential substrate recognition by organic anion transporters (OATs), and rapid Phase II clearance via acyl glucuronidation.

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic profiling of EPPA-4, detailing the causality behind specific experimental designs, bioanalytical workflows, and regulatory-aligned data interpretation.

Physicochemical Properties & ADME Implications

Before initiating in vitro or in vivo studies, a predictive assessment of EPPA-4’s physicochemical properties is necessary to design robust self-validating protocols.

-

Amphoteric Nature: EPPA-4 possesses a basic pyridine nitrogen (predicted pKa≈5.2 ) and an acidic carboxylic acid (predicted pKa≈4.5 ). At physiological pH (7.4), the molecule exists predominantly as an anion, which limits passive transcellular permeability but enhances aqueous solubility.

-